molecular formula C6H9NO4S B3049048 3-Methylpyridine-2-sulfonic acid hydrate CAS No. 1914148-55-2

3-Methylpyridine-2-sulfonic acid hydrate

Cat. No.: B3049048
CAS No.: 1914148-55-2
M. Wt: 191.21
InChI Key: RSQIMDKJHKOOQW-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Sulfonic Acid Chemistry

Pyridine-sulfonic acids are a class of organic compounds characterized by a pyridine (B92270) ring functionalized with a sulfonic acid group (-SO₃H). The position of the sulfonic acid group on the pyridine ring, along with the presence of other substituents, significantly influences the chemical and physical properties of these molecules. 3-Methylpyridine-2-sulfonic acid hydrate (B1144303) is a specific isomer, featuring a methyl group at the 3-position and a sulfonic acid group at the 2-position of the pyridine ring, with an associated water molecule of hydration.

The electronic properties of the pyridine ring, an electron-deficient aromatic system, are modified by the presence of both the electron-donating methyl group and the strongly electron-withdrawing sulfonic acid group. This unique substitution pattern in 3-Methylpyridine-2-sulfonic acid hydrate suggests a nuanced reactivity profile compared to other isomers such as pyridine-3-sulfonic acid or 3-methylpyridine-4-sulfonic acid.

Below is a data table outlining key properties of this compound and its anhydrous form.

PropertyValue
IUPAC Name 3-methylpyridine-2-sulfonic acid;hydrate
CAS Number 1914148-55-2
Molecular Formula C₆H₉NO₄S
Molecular Weight 191.21 g/mol
Canonical SMILES CC1=C(N=CC=C1)S(=O)(=O)O.O
PropertyValue
IUPAC Name 3-methylpyridine-2-sulfonic acid
CAS Number 223480-78-2
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Canonical SMILES CC1=CC=CN=C1S(O)(=O)=O

Significance of Pyridine-Sulfonic Acids as Key Chemical Building Blocks and Functional Entities

Pyridine-sulfonic acids, in general, are recognized for their utility as versatile intermediates and functional molecules in various domains of chemistry. Their acidic nature, conferred by the sulfonic acid group, makes them valuable as catalysts in a range of organic transformations. mdpi.com The pyridine nitrogen atom provides a site for coordination with metal ions, enabling their use as ligands in coordination chemistry. smolecule.com

The dual functionality of a basic pyridine ring and an acidic sulfonic acid group imparts amphoteric properties to these molecules, leading to interesting applications in materials science and as specialized reagents in organic synthesis. For instance, pyridine-3-sulfonic acid is utilized as an intermediate in the synthesis of pharmaceuticals and as an addition agent in electroplating baths. mallakchemicals.comgoogle.com While specific, extensively documented applications for this compound are not widely reported in publicly available literature, its structural similarity to other functional pyridine-sulfonic acids suggests its potential as a valuable building block.

Overview of Research Trajectories for this compound

The research landscape for this compound appears to be in a nascent stage, with its availability from commercial suppliers indicating its use in specialized, and perhaps proprietary, research and development. lookchem.com The primary trajectory for compounds of this class is often as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. wikipedia.orgguidechem.com

The synthesis of substituted pyridines is a significant area of organic chemistry research. researchgate.netnih.gov The presence of the sulfonic acid group in this compound makes it a candidate for reactions where this group can be displaced or modified, or where it can direct the substitution of other groups on the pyridine ring.

Further research into this specific isomer could explore its potential as a catalyst, a ligand for the synthesis of novel metal complexes, or as a precursor to new biologically active compounds. The unique steric and electronic environment created by the adjacent methyl and sulfonic acid groups may lead to novel reactivity and applications that differ from its more commonly studied isomers. However, at present, detailed research findings and a broad body of literature specifically dedicated to this compound remain limited.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridine-2-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.H2O/c1-5-3-2-4-7-6(5)11(8,9)10;/h2-4H,1H3,(H,8,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQIMDKJHKOOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914148-55-2
Record name 2-Pyridinesulfonic acid, 3-methyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914148-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Strategies and Mechanistic Pathways for 3 Methylpyridine 2 Sulfonic Acid Hydrate

Direct Sulfonation Methodologies for Pyridine (B92270) Derivatives

Direct sulfonation of the pyridine nucleus is an electrophilic aromatic substitution reaction that is generally challenging due to the electron-deficient nature of the aromatic system, a consequence of the electronegative nitrogen atom. This reduced reactivity necessitates forcing conditions, such as high temperatures and potent sulfonating agents.

Optimization of Sulfonating Agents and Reaction Conditions

The choice of sulfonating agent and the optimization of reaction parameters are critical for successful pyridine sulfonation. Commonly employed agents include fuming sulfuric acid (oleum), sulfur trioxide (SO₃), and chlorosulfonic acid (ClSO₃H). The reaction typically requires elevated temperatures, often in the range of 220-270°C, to overcome the high activation energy barrier.

The use of catalysts can facilitate the reaction under milder conditions. For instance, mercury(II) sulfate (B86663) has been historically used to catalyze the sulfonation of pyridine, lowering the required temperature and improving yields. However, due to the toxicity of mercury compounds, there is a significant drive to develop more environmentally benign catalytic systems.

Sulfonating AgentTypical ConditionsCatalystNotes
Fuming Sulfuric Acid (Oleum)220-270°CNone or HgSO₄High temperatures and corrosive nature pose challenges.
Sulfur Trioxide (SO₃)High temperaturesHgSO₄Often used in a complex with a Lewis base like pyridine itself.
Chlorosulfonic Acid (ClSO₃H)Lower temperatures than oleumNoneCan lead to the formation of sulfonyl chlorides as intermediates.

Interactive Data Table: Comparison of Sulfonating Agents for Pyridine Derivatives (Please note that this table represents general conditions for pyridine sulfonation and specific optimization for 3-methylpyridine-2-sulfonic acid would be required.)

Studies on Regioselectivity and Yield Enhancement

The regiochemical outcome of the direct sulfonation of substituted pyridines is governed by a combination of electronic and steric factors. In the case of 3-methylpyridine (B133936) (3-picoline), the electron-donating methyl group at the 3-position would be expected to activate the ring towards electrophilic attack, primarily at the ortho (2- and 4-) and para (6-) positions. However, the strong deactivating effect of the pyridine nitrogen complicates this picture.

Electrophilic substitution on the free base of pyridine derivatives is often directed to the 3- and 5-positions. Under the strongly acidic conditions of sulfonation, the pyridine nitrogen is protonated, further deactivating the ring and making substitution even more difficult. The positively charged pyridinium (B92312) ion strongly disfavors electrophilic attack at the 2-, 4-, and 6-positions. Consequently, direct sulfonation of 3-methylpyridine typically yields a mixture of isomers, with 3-methylpyridine-5-sulfonic acid often being a major product. Achieving sulfonation at the sterically hindered and electronically disfavored 2-position by direct means is exceptionally challenging and generally results in very low yields, if any. Therefore, indirect methods are often preferred for the synthesis of 2-substituted pyridine sulfonic acids.

Indirect Synthetic Routes via Precursor Modification

Given the challenges associated with the direct sulfonation of 3-methylpyridine to achieve the desired 2-sulfonic acid isomer, indirect synthetic strategies involving precursor modification are more viable. These methods often rely on introducing a different functional group at the 2-position that can be subsequently converted to a sulfonic acid group.

Functional Group Interconversion Approaches

A plausible and effective indirect route involves the diazotization of 2-amino-3-methylpyridine. This approach allows for the introduction of a sulfonic acid group at the desired position through a Sandmeyer-type reaction.

The key steps in this process are:

Synthesis of the precursor: 2-Amino-3-methylpyridine is the starting material for this route.

Diazotization: The amino group is converted into a diazonium salt by treatment with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures.

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form 3-methylpyridine-2-sulfonyl chloride.

Hydrolysis: The resulting sulfonyl chloride is hydrolyzed to afford the final product, 3-methylpyridine-2-sulfonic acid. The hydrate (B1144303) form is often obtained upon crystallization from aqueous solutions.

This multi-step sequence offers excellent regiocontrol, as the position of the sulfonic acid group is determined by the initial position of the amino group.

Another potential functional group interconversion strategy could involve the use of a 2-halo-3-methylpyridine precursor. The halogen atom could be displaced by a sulfite (B76179) salt, although this nucleophilic aromatic substitution is generally difficult on an electron-deficient ring unless activated by other substituents.

Reductive and Oxidative Transformations in Synthesis

The use of N-oxides is a powerful strategy to alter the electronic properties of the pyridine ring and control the regioselectivity of electrophilic substitution. The N-oxide functionality is electron-donating through resonance, which activates the 2- and 4-positions to electrophilic attack. This approach can be harnessed for the synthesis of 3-methylpyridine-2-sulfonic acid hydrate.

The synthetic sequence would involve:

N-Oxidation: 3-Methylpyridine is first oxidized to 3-methylpyridine N-oxide, typically using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid.

Sulfonation of the N-oxide: The resulting N-oxide is then sulfonated. The N-oxide group directs the incoming electrophile to the 2- and 4-positions. While a mixture of isomers is possible, the steric hindrance from the adjacent methyl group might influence the regiochemical outcome.

Reduction of the N-oxide: The sulfonic acid N-oxide intermediate is subsequently deoxygenated to yield 3-methylpyridine-2-sulfonic acid. A variety of reducing agents can be employed for this step, such as phosphorus trichloride (B1173362) or catalytic hydrogenation. google.comgoogle.com

This method provides a viable pathway to the desired 2-sulfonic acid isomer by leveraging the directing effects of the N-oxide group to overcome the inherent regiochemical preferences of the pyridine ring.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound and Related Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to enhance sustainability.

Traditional sulfonation methods often rely on large excesses of corrosive acids and high temperatures, leading to significant energy consumption and waste generation. Green alternatives focus on milder reaction conditions, the use of catalysts, and the reduction of hazardous byproducts.

For the diazotization route, greener approaches to the synthesis of the precursor, 2-amino-3-methylpyridine, can be considered. Additionally, developing catalytic systems for the sulfonylation step that avoid the use of stoichiometric copper salts would be beneficial.

The use of safer solvents and the development of solvent-free reaction conditions are also key aspects of green chemistry. For instance, exploring solid-state reactions or using water as a solvent where possible can minimize the use of volatile organic compounds. A green chemical synthesis method for 3-pyridinesulfonyl chloride has been reported that avoids the use of phosphorus pentachloride and phosphorus oxychloride, utilizing a diazotization-substitution reaction sequence under milder conditions. patsnap.com This approach significantly reduces waste and improves the safety profile of the process.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Optimizing reaction conditions to maximize yield and minimize byproducts.
Atom Economy Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.
Less Hazardous Chemical Syntheses Replacing toxic reagents like mercury catalysts with more benign alternatives. Avoiding hazardous solvents.
Design for Energy Efficiency Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.
Use of Catalysis Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste.

Interactive Data Table: Green Chemistry Approaches

Mechanistic Pathways in this compound Synthesis Probed

A detailed examination of the synthetic routes leading to this compound reveals a complex interplay of electronic and steric factors, with the reaction likely proceeding through a pyridine N-oxide intermediate to achieve substitution at the sterically hindered 2-position.

The synthesis of this compound presents a unique challenge in directing the sulfonation to the carbon adjacent to both the nitrogen atom and the methyl group. Standard electrophilic aromatic substitution reactions on the pyridine ring are generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When substitution does occur, it is typically directed to the 3- and 5-positions.

In the case of 3-methylpyridine, the directing effects of the nitrogen atom (meta-directing) and the methyl group (ortho- and para-directing) are in opposition. The methyl group, being an activating group, would favor substitution at the 2-, 4-, and 6-positions. However, the strong deactivating effect of the pyridine nitrogen generally dominates, leading to a preference for substitution at the 3- and 5-positions. Furthermore, the 2-position is subject to significant steric hindrance from the adjacent methyl group, making direct electrophilic attack at this site unfavorable.

The Role of the N-Oxide Intermediate

To overcome these challenges and achieve sulfonation at the 2-position, a plausible mechanistic pathway involves the initial oxidation of 3-methylpyridine to its corresponding N-oxide. The formation of 3-methylpyridine-1-oxide significantly alters the electronic landscape of the pyridine ring. The N-oxide group is strongly activating and directs electrophilic attack to the 2- and 4-positions.

The sulfonation of 3-methylpyridine-1-oxide would then proceed via a standard electrophilic aromatic substitution mechanism. The electrophile, sulfur trioxide (SO3), generated from fuming sulfuric acid, attacks the electron-rich 2-position of the N-oxide ring. This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized over the ring and onto the oxygen atom of the N-oxide group, which provides significant stabilization.

Subsequent deprotonation of this intermediate by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields 3-methylpyridine-1-oxide-2-sulfonic acid. The final step in the synthesis is the reduction of the N-oxide functionality to afford the desired 3-Methylpyridine-2-sulfonic acid. This reduction can be achieved using various reducing agents, such as phosphorus trichloride or catalytic hydrogenation. The resulting product is then hydrated to form this compound.

Regioselectivity and Steric Considerations

While the N-oxide directs substitution to the 2- and 4-positions, the regioselectivity between these two sites is influenced by both electronic and steric factors. The 2-position is electronically favored due to the proximity to the activating N-oxide group. However, the steric bulk of the adjacent methyl group can hinder the approach of the electrophile. The reaction conditions, such as temperature and the specific sulfonating agent used, can play a crucial role in determining the final product distribution. It is conceivable that under specific conditions, the electronic preference for the 2-position outweighs the steric hindrance.

StepReactionKey Intermediates/Transition StatesFactors Influencing the Pathway
1N-Oxidation3-Methylpyridine, Oxidizing AgentActivation of the pyridine ring for electrophilic attack.
2Electrophilic Attack3-Methylpyridine-1-oxide, Sulfur TrioxideFormation of a resonance-stabilized sigma complex.
3DeprotonationSigma Complex, Bisulfate IonRestoration of aromaticity.
4N-Oxide Reduction3-Methylpyridine-1-oxide-2-sulfonic acid, Reducing AgentFormation of the final product.
5Hydration3-Methylpyridine-2-sulfonic acid, WaterFormation of the hydrate.

Comprehensive Spectroscopic and Structural Characterization of 3 Methylpyridine 2 Sulfonic Acid Hydrate

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms and their electronic environments can be determined.

The ¹H NMR spectrum of 3-methylpyridine-2-sulfonic acid hydrate (B1144303) is anticipated to exhibit distinct signals corresponding to the methyl group protons and the aromatic protons of the pyridine (B92270) ring. The methyl protons are expected to appear as a singlet in the upfield region, typically around 2.3-2.7 ppm. The three aromatic protons on the pyridine ring will display characteristic chemical shifts and coupling patterns. The proton at the 6-position, being adjacent to the nitrogen atom, is expected to be the most deshielded, appearing at approximately 8.5-8.7 ppm. The protons at the 4 and 5-positions would likely resonate in the range of 7.5-8.0 ppm, with their exact shifts and multiplicities determined by spin-spin coupling.

In the ¹³C NMR spectrum, six distinct carbon signals are expected. The methyl carbon will produce a signal in the aliphatic region, around 18-22 ppm. The five carbons of the pyridine ring will have chemical shifts in the aromatic region (typically 120-160 ppm). The carbon bearing the sulfonic acid group (C2) and the carbon adjacent to the nitrogen (C6) are expected to be the most downfield-shifted due to the electron-withdrawing effects of the sulfonyl group and the nitrogen atom, respectively. The presence of the water of hydration is not typically observed directly in standard ¹H or ¹³C NMR spectra in aprotic solvents but can influence the chemical shifts of nearby protons through hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Methylpyridine-2-sulfonic Acid Hydrate

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ 2.3 - 2.7 (s) 18 - 22
H-4 7.5 - 8.0 (d) 125 - 135
H-5 7.5 - 8.0 (t) 120 - 130
H-6 8.5 - 8.7 (d) 145 - 155
C-2 - 150 - 160
C-3 - 130 - 140
C-4 - 125 - 135
C-5 - 120 - 130
C-6 - 145 - 155

s = singlet, d = doublet, t = triplet. Predicted values are based on typical ranges for similar structures.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like sulfonic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak, confirming the molecular weight of the anhydrous compound (173.19 g/mol ). The hydrate form may also be observed as [M+H+H₂O]⁺.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydration Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding environments. These methods are particularly useful for characterizing the sulfonic acid group and the effects of hydration.

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group, the pyridine ring, and the water of hydration. The sulfonic acid group will exhibit strong and broad absorption bands for the O-H stretching vibration, typically in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively. The S-O stretching vibration is typically observed in the 700-800 cm⁻¹ region.

The pyridine ring vibrations will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The presence of the methyl group will be indicated by its characteristic C-H stretching and bending vibrations.

The water of hydration will be evident from a broad O-H stretching band, typically in the 3500-3200 cm⁻¹ region, and a H-O-H bending vibration around 1630 cm⁻¹. The presence and nature of these water-related bands can provide insights into the hydrogen bonding interactions between the water molecule and the sulfonic acid and/or the pyridine nitrogen.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Hydrate) 3500 - 3200 Broad, Strong
Aromatic C-H Stretch > 3000 Medium
O-H Stretch (Sulfonic Acid) 2500 - 3300 Broad, Strong
H-O-H Bend (Hydrate) ~1630 Medium
C=C, C=N Ring Stretch 1600 - 1400 Medium to Strong
S=O Asymmetric Stretch 1250 - 1120 Strong
S=O Symmetric Stretch 1080 - 1030 Strong
S-O Stretch 700 - 800 Medium

Raman Spectroscopy for Molecular Vibrations and Solvation Shell Interactions

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. For this compound, the Raman spectrum provides a detailed fingerprint of its molecular structure, revealing information about the pyridine ring, the methyl substituent, and the sulfonic acid group. The presence of a hydrate water molecule also influences the spectrum, particularly through interactions with the sulfonate group.

Key molecular vibrations observed in the Raman spectrum of pyridine sulfonic acids include characteristic ring stretching modes, typically found in the 1300-1650 cm⁻¹ region. asianpubs.org The C-H stretching vibrations of the pyridine ring and the methyl group are expected at higher wavenumbers. Vibrations associated with the sulfonate moiety are of particular interest. The S=O stretching vibrations are typically observed as intense bands. researchgate.net Furthermore, deformations of the SO₂ group can be found at lower frequencies. asianpubs.orgresearchgate.net

The interaction between the sulfonic acid group and the water molecule of hydration (solvation shell) can be probed using techniques like Raman difference spectroscopy. mdpi.comresearchgate.net This method helps to isolate the spectrum of water molecules directly perturbed by the ion from the spectrum of bulk water. mdpi.com The analysis of the OH stretching region of the Raman spectrum can reveal shifts in band positions, indicating changes in the hydrogen-bonding environment of the water molecule. For instance, water molecules in the hydration shell of a sulfonate group are expected to form strong hydrogen bonds, leading to a shift in their vibrational frequencies compared to unperturbed water. mdpi.com

Table 1: Representative Raman Vibrational Modes for Pyridine Sulfonic Acids This table is generated based on typical values for related compounds.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
Ring Stretching1629 - 1470Stretching and contraction of C-C and C-N bonds within the pyridine ring. asianpubs.org
S-O Stretch1035 - 1034Symmetric stretching of the S-O bonds in the sulfonate group. asianpubs.org
SO₂ Scissor633 - 607Scissoring deformation motion of the O-S-O angle. asianpubs.org
In-plane CH deformation742Bending of the C-H bonds within the plane of the pyridine ring. asianpubs.org

Investigation of Hydration Structure of the Sulfonic Acid Moiety

The sulfonic acid group is strongly hydrophilic and its interaction with water is a critical aspect of the structure of this compound. The hydration structure involves the arrangement of water molecules in the immediate vicinity of the -SO₃H group. Studies on similar sulfonic acid-containing materials, such as Nafion membranes, provide significant insight into this structure. researchgate.netkyoto-u.ac.jp

At low hydration levels, as in a monohydrate, the water molecule is typically strongly bound to the sulfonic acid group. rsc.orgresearchgate.net The acidic proton from the sulfonic acid can ionize and associate with the water molecule to form a hydronium ion (H₃O⁺), which then forms strong hydrogen bonds with the sulfonate anion (SO₃⁻). researchgate.net This creates a stable, localized hydrated complex. In some cases, more complex hydronium structures like the Zundel cation (H₅O₂⁺) can form if more water is available. researchgate.net

Infrared spectroscopy, in conjunction with quantum chemical calculations, has been used to study the dehydration process of sulfonic acids. kyoto-u.ac.jprsc.org These studies reveal that a single water molecule can remain strongly associated with the sulfonic acid group even at elevated temperatures (e.g., 140 °C), corresponding to what is termed 'strongly bound water'. rsc.orgresearchgate.net This last water molecule is only removed at temperatures approaching the decomposition point of the sulfonic acid group itself. rsc.org This confirms the stability of the monohydrate structure, where the water molecule is integral to the crystal lattice through strong hydrogen bonding with the sulfonate moiety.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization

Analysis of Electronic Transitions and Absorption Maxima

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectrum of this compound is primarily determined by the electronic structure of the substituted pyridine ring, which is an aromatic chromophore.

Substituted pyridines typically exhibit multiple absorption bands in the UV region, which are assigned to specific electronic transitions. researchgate.netorientjchem.org The most common transitions for heteroaromatic molecules like pyridine are π→π* and n→π* transitions. libretexts.org

π→π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are generally high-energy transitions, resulting in strong absorption bands, typically below 300 nm for pyridine derivatives.

n→π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (in this case, the lone pair on the nitrogen atom of the pyridine ring) to an antibonding π* orbital. libretexts.org These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π→π* transitions. libretexts.org For some pyridine derivatives, this band can be observed as a shoulder on the longer-wavelength side of the main π→π* absorption. researchgate.net

The positions of the absorption maxima (λ_max) are sensitive to the substituents on the pyridine ring and the solvent used for the measurement. The methyl and sulfonic acid groups on the pyridine ring will influence the energy levels of the molecular orbitals, thus shifting the absorption bands compared to unsubstituted pyridine. The polarity of the solvent can also affect the transition energies; for instance, n→π* transitions often exhibit a blue shift (shift to shorter wavelengths) in polar solvents. libretexts.org

Table 2: Typical Electronic Transitions for Substituted Pyridines This table presents generalized data for illustrative purposes.

Transition TypeTypical λ_max Range (nm)Characteristics
π → π200 - 280High intensity (high molar absorptivity).
n → π> 270Low intensity (low molar absorptivity), may appear as a shoulder. researchgate.net

Thermal Analysis for Hydrate Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of the Hydrate Form

Thermal analysis techniques are essential for characterizing the stability of hydrated compounds and understanding their decomposition processes. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and a reference material, revealing exothermic or endothermic events. frontiersin.org

For this compound, a TGA/DTA analysis would typically show a multi-stage decomposition profile.

Dehydration: The first stage of mass loss corresponds to the removal of the water of hydration. This is an endothermic process, which would be indicated by a peak in the DTA curve. The temperature at which this occurs provides information on the binding strength of the water molecule. For strongly bound water in sulfonic acid hydrates, this step may occur at temperatures above 100°C and can sometimes overlap with the initial stages of decomposition. rsc.orgresearchgate.net

Decomposition: Following dehydration, subsequent mass loss stages are due to the decomposition of the organic molecule itself. The degradation of sulfonic acids can be complex. Studies on related compounds show that the sulfonic acid group may decompose first, potentially releasing sulfur oxides (like SO₂) before the pyridine ring breaks down. rsc.orgmarquette.edu This decomposition is often observed at temperatures around 300°C and above. rsc.orgresearchgate.net The entire process is often complete by 600°C, though a final residue may remain depending on the atmosphere (e.g., air or inert gas). marquette.edu

Factors such as the heating rate can influence the observed peak temperatures in DTA and the shape of the TGA curve. frontiersin.orgnist.gov A faster heating rate generally shifts the decomposition events to higher temperatures. frontiersin.org

Table 3: Illustrative Thermal Analysis Data for a Hydrated Organic Sulfonic Acid This table is a generalized representation of expected thermal events.

Temperature Range (°C)Mass Loss (%) (from TGA)DTA EventAssignment
100 - 180~9.4% (for one H₂O)EndothermicLoss of hydrate water molecule.
280 - 450VariableEndothermic/ExothermicDecomposition of sulfonic acid moiety.
> 450VariableExothermic (in air)Breakdown of the pyridine ring and char oxidation.

X-ray Diffraction (XRPD) for Crystalline Structure Analysis of Derived Complexes

X-ray powder diffraction (XRPD) is a primary technique for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline phase, allowing for identification and differentiation from other forms, such as polymorphs or other solvates. improvedpharma.comtricliniclabs.com While a full crystal structure determination is best done by single-crystal X-ray diffraction, XRPD is invaluable for routine characterization, phase purity analysis, and for studying materials that are only available as microcrystalline powders. americanpharmaceuticalreview.comunits.it

In the context of 3-Methylpyridine-2-sulfonic acid, which can act as a ligand, XRPD is crucial for analyzing the crystalline structure of complexes it forms, for instance, with metal ions. globethesis.comglobethesis.com Pyridine sulfonic acids are known to form extensive hydrogen-bonding networks in the solid state. acs.orglookchem.com In derived metal complexes, the sulfonic acid group and the pyridine nitrogen can coordinate to the metal center, leading to the formation of mononuclear, dinuclear, or even polymeric structures with one-, two-, or three-dimensional networks. globethesis.comglobethesis.com

The XRPD pattern of such a complex would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the crystal lattice parameters (the size and shape of the unit cell) and the arrangement of atoms within it. americanpharmaceuticalreview.com By analyzing the XRPD pattern, one can:

Confirm the formation of a new crystalline complex.

Assess the sample's crystallinity and phase purity.

In some cases, determine the unit cell parameters through a process called indexing. tricliniclabs.com

Monitor structural changes, such as phase transitions, upon heating or other stimuli when coupled with a variable temperature stage. units.it

Computational and Theoretical Investigations of 3 Methylpyridine 2 Sulfonic Acid Hydrate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. These methods could provide significant insights into the geometry and electronic nature of 3-Methylpyridine-2-sulfonic acid hydrate (B1144303).

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized structure. For 3-Methylpyridine-2-sulfonic acid hydrate, a DFT study would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process involves solving the Schrödinger equation with approximations that make it computationally feasible. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. Such a study would reveal how the methyl and sulfonic acid groups influence the geometry of the pyridine (B92270) ring and how the water of hydration interacts with the molecule through hydrogen bonding. However, no published studies containing this specific data for this compound are available.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding a molecule's reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A specific FMO analysis for this compound would detail the energies of these orbitals and their distribution across the pyridine ring, the methyl group, and the sulfonic acid moiety. This information is currently not available in the scientific literature.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can help to confirm the structure and electronic properties of a molecule.

Theoretical calculations can simulate various types of spectra. By calculating the vibrational frequencies of the optimized molecular structure, one can generate theoretical Infrared (IR) and Raman spectra. These simulated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. For instance, calculations for a related compound, pyridine-3-sulfonic acid, have been used to analyze its experimental FT-IR and FT-Raman spectra. researchgate.netasianpubs.orgasianpubs.org Similarly, the simulation of the UV-Vis spectrum involves calculating the energies of electronic transitions, which provides information about how the molecule absorbs light. No such simulated spectra have been published for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules. researchgate.net This approach is used to calculate the energies and characteristics of electronic transitions, which are responsible for the absorption of UV and visible light. A TD-DFT analysis of this compound would provide detailed information about the nature of its excited states, including which molecular orbitals are involved in each transition (e.g., π → π* or n → π* transitions) and the corresponding oscillator strengths, which relate to the intensity of absorption bands. This would allow for a thorough characterization of the molecule's photophysical properties. At present, no TD-DFT studies have been published for this specific compound.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound in a solvent (such as water), an MD simulation could provide insights into how the solute interacts with the surrounding solvent molecules. This includes the formation and dynamics of hydrogen bonds between the sulfonic acid group, the pyridine nitrogen, the water of hydration, and the solvent. mdpi.com Such simulations can reveal details about the solvation shell structure and the stability of the hydrated compound in solution. This information is crucial for understanding the compound's solubility and behavior in a liquid environment. There is currently no published research detailing MD simulations specifically for this compound.

Hydration Dynamics and Water-Compound Interactions

The hydration of this compound is a critical aspect of its behavior in aqueous environments. The molecule possesses distinct hydrophilic regions—the sulfonic acid group and the pyridine nitrogen—which are expected to be primary sites for interaction with water molecules.

Molecular dynamics simulations on related sulfonated aromatic compounds reveal that sulfonic acid groups act as strong organizing centers for water molecules. These simulations show that upon hydration, water molecules solvate the sulfonic acid groups, leading to an increase in the distance between individual sulfonic acid moieties and between the sulfonic acid group and its counter-ion. This process facilitates the dissociation of the acidic proton, which then forms a hydronium ion (H₃O⁺).

Computational studies on the hydration of similar molecules, such as pyridylketenes, have shown that water molecules can form bridges between different functional groups on the molecule. In the case of this compound, it is plausible that water molecules form hydrogen-bonded networks that connect the sulfonic acid group and the nitrogen atom of the pyridine ring. The dynamics of these water molecules, including their residence time in the hydration shell and their orientation, are crucial for the compound's solubility and reactivity. The interaction with water is not static; it involves a continuous exchange of water molecules between the hydration shell and the bulk solvent.

The table below illustrates the typical types of data obtained from molecular dynamics simulations of hydrated sulfonated molecules, which would be relevant for understanding the hydration of this compound.

ParameterTypical Value/Observation for Analogous SystemsSignificance for this compound
Water Coordination Number (around -SO₃H) 4 - 6Indicates the number of water molecules in the first hydration shell of the sulfonic acid group.
Hydronium-Sulfonate Distance Increases with hydration levelReflects the degree of proton dissociation from the sulfonic acid group.
Water Residence Time Picoseconds to nanosecondsCharacterizes the lability of water molecules in the hydration shell.
Water Diffusion Coefficient (in hydration shell) Lower than bulk waterShows the reduced mobility of water molecules interacting with the compound.

This table is illustrative and based on data for analogous sulfonated compounds. Specific values for this compound would require dedicated computational studies.

Surface Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to generate a surface that provides insights into the types and relative importance of different intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would reveal a variety of interactions. The most significant of these would likely be strong hydrogen bonds involving the sulfonic acid group and the water of hydration. The oxygen atoms of the sulfonate group and the water molecule would act as hydrogen bond acceptors, while the hydroxyl group of the sulfonic acid and the water molecule itself would be hydrogen bond donors. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding.

H···H contacts: Typically the most abundant type of contact on the Hirshfeld surface.

C···H/H···C contacts: Interactions between carbon and hydrogen atoms.

O···H/H···O contacts: Representing hydrogen bonds.

N···H/H···N contacts: Involving the pyridine nitrogen.

π–π stacking: Potential interactions between the aromatic pyridine rings of adjacent molecules.

The analysis generates a 2D "fingerprint plot" which summarizes the intermolecular contacts. The distribution and shape of the points on this plot provide a quantitative measure of the contribution of each type of interaction to the total Hirshfeld surface.

The following table presents an example of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative pyridine derivative, illustrating the type of data obtained from such an analysis.

Intermolecular Contact TypeExample Percentage Contribution for a Pyridine DerivativeSignificance for this compound
H···H 45%Represents the most frequent, though weaker, interactions.
O···H/H···O 25%Quantifies the significant hydrogen bonding interactions.
C···H/H···C 15%Indicates van der Waals interactions involving the molecular framework.
N···H/H···N 10%Highlights the role of the pyridine nitrogen in intermolecular bonding.
C···C (π–π stacking) 5%Shows the contribution of aromatic ring stacking to crystal stability.

This table is for illustrative purposes, based on published data for other pyridine derivatives. The actual values for this compound would depend on its specific crystal structure.

The red, white, and blue color-coding on the Hirshfeld surface (mapped with dnorm) visually highlights regions of close intermolecular contacts, with red spots indicating hydrogen bonds and other close contacts that are shorter than the van der Waals radii.

Chemical Reactivity, Functionalization, and Derivatization Strategies for 3 Methylpyridine 2 Sulfonic Acid Hydrate

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group is a key site for the chemical modification of 3-methylpyridine-2-sulfonic acid hydrate (B1144303). Its reactivity is central to the formation of esters, amides, and sulfonamides, which are important classes of organic compounds.

Esterification and Amidation Reactions

Sulfonic acids can be converted to their corresponding methyl and ethyl esters through reaction with trimethyl and triethyl orthoformate, respectively. mdma.ch This method is noted for its high yield and the ability to selectively alkylate the sulfonic acid group in the presence of other reactive functionalities, such as phenolic groups. mdma.ch The reaction can be carried out by stirring the sulfonic acid in the orthoformate reagent at room temperature or by heating to reflux. mdma.ch For substrates with poor solubility, a mixture of methanol (B129727) and trimethyl orthoformate can be used, with the methanol being slowly distilled off to drive the reaction to completion. mdma.ch

Another approach to esterification involves reacting a pyridine (B92270) carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or benzene (B151609) sulfonic acid. google.comgoogle.com The process can be run cyclically, where the residue from the distillation of the product ester serves as the catalyst for subsequent batches. google.com

Amidation reactions of sulfonic acids are less commonly direct. A general route to amides involves a three-component condensation of amines, carboxylic acids, and pyridine N-oxides, catalyzed by an organophosphorus compound. nih.gov This method facilitates both amide coupling and activation in a single process. nih.gov

Formation of Sulfonamide and Related Derivatives

The synthesis of sulfonamides from sulfonic acids typically proceeds through the conversion of the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride. rsc.org While direct conversion methods exist, they often require harsh conditions. rsc.org A common laboratory and industrial method involves the reaction of a sulfonyl chloride with an amine. rsc.orgeurjchem.com Aryl sulfonyl chlorides can be prepared from aryl amines via diazotization followed by treatment with sulfur dioxide in the presence of a copper catalyst. rsc.org

Recent synthetic strategies have explored palladium-catalyzed one-pot routes to sulfonamides from aryl halides or triflates, using reagents like potassium metabisulfite. rsc.org These methods often proceed through a sulfinate intermediate, which is then converted to the corresponding sulfonyl halide before reacting with an amine. rsc.org

Reactivity of the Pyridine Ring System

The pyridine ring in 3-methylpyridine-2-sulfonic acid hydrate is an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atom and the substituents on the ring direct the outcome of these reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moiety

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. smolecule.compearson.com Reactions such as sulfonation require harsh conditions, including high temperatures and the use of fuming sulfuric acid. smolecule.commasterorganicchemistry.com The position of substitution is typically directed to the 3-position to avoid the formation of intermediates with a positive charge on the nitrogen atom. pearson.com The presence of an activating group, like the methyl group in 3-methylpyridine (B133936), can facilitate electrophilic substitution. smolecule.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. bath.ac.uknih.gov The presence of a good leaving group, such as a halide or a sulfonate group, is necessary for these reactions to proceed. bath.ac.uk Nucleophilic substitution on pyridines is a common and important reaction in medicinal and agricultural chemistry. nih.gov

Reactions at the Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. researchgate.netarkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst, or peracids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.netarkat-usa.org N-oxidation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. thieme-connect.descripps.edu

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent to form a quaternary ammonium (B1175870) salt. nih.govnih.gov This reaction is influenced by the nature of the nucleophile (the pyridine derivative) and the leaving group on the alkylating agent. nih.gov Steric hindrance from substituents near the nitrogen atom can affect the rate and yield of the quaternization reaction. nih.gov

Strategic Derivatization for Enhanced Analytical Detection and Specific Applications

The functional groups of this compound can be strategically modified to enhance its properties for specific applications, including analytical detection. Derivatization is a key technique in analytical chemistry to improve the detectability and separation of analytes.

Derivatization for analytical purposes often involves introducing a chromophore or fluorophore into the molecule to allow for detection by UV-Vis or fluorescence spectroscopy. For carboxylic acids, a common derivatization strategy involves reaction with a labeling reagent, often after activation of the carboxyl group. google.com While specific derivatization methods for 3-methylpyridine-2-sulfonic acid for analytical detection are not extensively detailed in the provided context, the principles of derivatizing sulfonic acids and pyridines can be applied. For instance, the sulfonic acid group could be converted to a sulfonamide linked to a fluorescent tag.

In terms of specific applications, the sulfonic acid group imparts water solubility and acidic properties, making it a candidate for use as a catalyst in various organic reactions. smolecule.com The pyridine ring can act as a ligand to form coordination complexes with metal ions, which may exhibit interesting catalytic, photoluminescent, or magnetic properties. smolecule.com The synthesis of various derivatives, such as sulfonamides, can lead to compounds with potential biological activity. eurjchem.comnih.gov For example, pyridine-based sulfonamides have been investigated for their antidiabetic properties. eurjchem.com

Exploration of Structure-Reactivity Correlations for Substituted Pyridine Sulfonic Acids

The chemical reactivity of substituted pyridine sulfonic acids, including 3-methylpyridine-2-sulfonic acid, is intricately linked to the electronic properties of the pyridine ring and the nature of its substituents. The pyridine ring itself, with its electronegative nitrogen atom, is inherently electron-deficient compared to benzene. This intrinsic property deactivates the ring towards electrophilic aromatic substitution (EAS), which typically requires harsh reaction conditions, and directs incoming electrophiles to the C-3 (meta) position. pearson.comyoutube.com Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions C-2 (ortho) and C-4 (para) relative to the ring nitrogen.

The addition of substituents to the pyridine ring further modulates this reactivity. The position and electronic nature—whether electron-donating (EDG) or electron-withdrawing (EWG)—of these groups introduce significant electronic and steric effects that influence reaction rates and regioselectivity. These relationships can be quantitatively described using linear free-energy relationships, most notably the Hammett equation.

The Hammett equation, given as log(k/k₀) = ρσ, correlates the rate constants (k) of a series of reactions with substituted reactants to a standard reaction (k₀) using substituent constants (σ) and a reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects. For the dissociation of substituted pyridinium (B92312) ions, the Hammett ρ value has been determined to be 5.94, indicating a high sensitivity to the electronic influence of substituents on the basicity of the pyridine nitrogen. sciepub.com

The reactivity of a functional group, such as the sulfonic acid moiety, is also governed by these principles. The acidity of the sulfonic acid group (-SO₃H) is influenced by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups enhance the acidity (lower pKa) by stabilizing the resulting sulfonate anion, whereas electron-donating groups decrease acidity.

A practical example of structure-reactivity relationships can be seen in the nucleophilic substitution reactions of 5-nitropyridine-2-sulfonic acid. researchgate.net The presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position significantly activates the ring for nucleophilic attack, facilitating the displacement of the sulfonate group at the 2-position by various nucleophiles. The efficiency of these reactions, reflected in the product yields, provides insight into the reactivity of the substrate.

Table 1: Nucleophilic Substitution Reaction Yields for 5-Nitropyridine-2-sulfonic Acid researchgate.net
NucleophileProductYield (%)
Sodium methoxide2-Methoxy-5-nitropyridine95
Sodium ethoxide2-Ethoxy-5-nitropyridine97
Sodium isopropoxide2-Isopropoxy-5-nitropyridine65
Ammonia2-Amino-5-nitropyridine92
Butylamine2-Butylamino-5-nitropyridine76
Diethylamine2-Diethylamino-5-nitropyridine62
Benzylamine2-Benzylamino-5-nitropyridine77
Phosphorus pentachloride2-Chloro-5-nitropyridine87

The electronic effects of various substituents on the reactivity of a generic pyridine sulfonic acid can be predicted by considering their Hammett σ constants. These constants provide a quantitative measure of a substituent's electron-donating or electron-withdrawing character. This allows for a systematic understanding of how modifications to the pyridine ring will influence the chemical properties of the molecule, such as the acidity of the sulfonic acid group or the ring's susceptibility to substitution reactions.

Table 2: Predicted Structure-Reactivity Correlations for a Hypothetical 5-Substituted Pyridine-2-sulfonic Acid
Substituent (at C-5)Hammett Constant (σp)Electronic EffectPredicted Effect on Acidity of -SO₃H GroupPredicted Effect on Rate of Nucleophilic Attack at C-2
-NO₂+0.78Strongly Electron-WithdrawingIncreasesStrongly Increases
-CN+0.66Strongly Electron-WithdrawingIncreasesIncreases
-Cl+0.23Weakly Electron-WithdrawingSlightly IncreasesSlightly Increases
-H0.00Neutral (Reference)ReferenceReference
-CH₃-0.17Weakly Electron-DonatingSlightly DecreasesSlightly Decreases
-OCH₃-0.27Moderately Electron-DonatingDecreasesDecreases
-NH₂-0.66Strongly Electron-DonatingStrongly DecreasesStrongly Decreases

Applications and Advanced Research Trajectories of 3 Methylpyridine 2 Sulfonic Acid Hydrate in Materials and Chemical Synthesis

Catalytic Applications in Organic Transformations

The sulfonic acid group, due to its strong Brønsted acidity, makes compounds like 3-methylpyridine-2-sulfonic acid hydrate (B1144303) valuable candidates for acid catalysis in various organic reactions. wikipedia.org Their application spans both homogeneous and heterogeneous systems, offering versatile solutions for chemical synthesis.

Homogeneous Catalysis Mediated by 3-Methylpyridine-2-sulfonic Acid Hydrate

While specific studies detailing the use of this compound as a homogeneous catalyst are not extensively documented, related pyridine-sulfonic acid compounds have proven effective. For instance, sulfonic acid functionalized pyridinium (B92312) chloride, a Brønsted acidic ionic liquid, has been successfully employed as a recyclable homogeneous catalyst. bas.bg It facilitates multicomponent reactions like the Biginelli condensation to produce dihydropyrimidinones under solvent-free conditions, demonstrating high yields in short reaction times. bas.bg

The catalytic potential of these compounds stems from their strong acidity, which is comparable to or even greater than that of hydrochloric acid. wikipedia.org This allows them to protonate substrates, activating them for subsequent reactions. Because they are typically non-oxidizing and colorless, they are well-suited for use as acid catalysts in a range of organic transformations. wikipedia.org Axially chiral sulfonic acids have also been developed for enantioselective Brønsted acid catalysis, such as in the Pictet–Spengler reaction for creating tetracyclic heterocycles. acs.org

Design and Application of Heterogeneous Catalysts Incorporating Sulfonic Acid Moieties

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, sulfonic acid groups are frequently immobilized on solid supports. researchgate.netresearchgate.net This approach combines the high catalytic activity of the sulfonic acid moiety with the practical benefits of heterogeneous catalysis, such as easy recovery, reusability, and reduced corrosion and waste. researchgate.netnih.gov Various inorganic materials, including silica (B1680970), titania, and magnetic nanoparticles, have been used as supports for these catalytically active groups. researchgate.netresearchgate.net

The immobilization of sulfonic acid groups onto inorganic supports is a key strategy for creating robust and recyclable solid acid catalysts. researchgate.net The choice of support and functionalization method allows for the tuning of the catalyst's properties, such as surface area, pore structure, and thermal stability. researchgate.netnih.gov

Silica (SiO₂) Supports: Silica is a widely used support due to its low cost, high surface area, ordered porous structure, and stability. nih.govmdpi.com Sulfonic acid groups can be introduced onto silica surfaces through several methods. The "grafting" or post-synthesis modification typically involves reacting the silica with an organosilane, like 3-mercaptopropyltrimethoxysilane (MPTMS), followed by oxidation of the thiol (-SH) group to a sulfonic acid (-SO₃H) group using an oxidant like hydrogen peroxide (H₂O₂). nih.govrsc.org Another approach is the "co-condensation" method, where the silica source (e.g., tetraethyl orthosilicate, TEOS) and the organosilane precursor are reacted together in the presence of a template, followed by oxidation. nih.govacs.org These functionalized silica materials have demonstrated high efficiency in various reactions, including esterification and Friedel-Crafts alkylation. nih.govrsc.org

Titania (TiO₂) Supports: Titanium dioxide is another versatile support known for its chemical stability and dual acid-base properties. mdpi.comorganic-chemistry.org Sulfonic acid functionalization can be achieved by reacting TiO₂ with a sulfonating agent like chlorosulfonic acid. mdpi.com Nano-sized sulfated titania, prepared via sol-gel hydrothermal processes, has shown high catalytic activity for the direct amidation of carboxylic acids under solvent-free conditions. organic-chemistry.org Additionally, titania can be used to modify other supports; for example, silica decorated with TiO₂ has been functionalized with sulfonic acid groups to create advanced catalysts. mdpi.com

Magnetic Nanoparticles (MNPs): To facilitate catalyst recovery, sulfonic acid groups can be anchored to magnetic nanoparticles, typically composed of an iron oxide core (e.g., Fe₃O₄ or cobalt ferrite). mdpi.commdpi.com These catalysts can be easily separated from the reaction mixture using an external magnet. nih.govrsc.org Often, a protective shell of silica or carbon is first applied to the magnetic core before functionalization with sulfonic acid groups. mdpi.comnih.govrsc.org This core-shell structure (e.g., Fe₃O₄@SiO₂-SO₃H) enhances the catalyst's stability in acidic reaction media and prevents particle aggregation. mdpi.comnih.gov These magnetic solid acids have been effectively used in acetalization reactions and the synthesis of various heterocyclic compounds. nih.govrsc.org

Inorganic SupportFunctionalization MethodPrecursors/ReagentsKey CharacteristicsReferences
Silica (SiO₂) / Mesoporous SilicaGrafting followed by oxidationMPTMS, H₂O₂High surface area, ordered pores, good thermal/chemical stability. nih.govmdpi.comrsc.org
Silica (SiO₂) / Mesoporous SilicaCo-condensation followed by oxidationTEOS, MPTES, H₂O₂/H₂SO₄Uniform distribution of sulfonic groups, tubular or nanoparticle morphology. nih.govacs.org
Titania (TiO₂)Direct sulfonationChlorosulfonic acidHigh chemical stability, reusable solid acid. mdpi.com
Nano-Titania (TiO₂)Sol-gel hydrothermal processTitanium isopropoxide, ureaHigh surface area (~218 m²/g), combination of anatase and rutile phases. organic-chemistry.org
Magnetic Nanoparticles (Fe₃O₄)Core-shell synthesis and functionalizationFe₃O₄ core, silica or carbon shell, MPTMS, H₂O₂Magnetically separable, high stability, reusable. mdpi.comnih.govrsc.org

Solid-supported sulfonic acid catalysts are particularly valuable in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. mdpi.combohrium.com This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. bohrium.comscielo.br These catalysts are also instrumental in the synthesis of heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. mdpi.combenthamdirect.com

Multicomponent Reactions: Sulfonic acid-functionalized catalysts have been employed in a variety of MCRs. For example, silica-bonded N-propyl sulfamic acid has been used to catalyze the Biginelli reaction for the synthesis of dihydropyrimidin-2-ones. mdpi.com Magnetite-supported sulfonic acid serves as a retrievable catalyst for the Ritter reaction, which generates amides from alcohols or alkenes and nitriles. researchgate.net Functionalized ionic liquids and inorganic supports have also been applied to the Hantzsch reaction for synthesizing hexahydroquinoline scaffolds. scielo.br

Heterocycle Synthesis: The strong acidity of these catalysts is effective in promoting the cyclization steps required for heterocycle formation. mdpi.combenthamdirect.com Sulfonic acid-functionalized magnetic nanoparticles have been used for the solvent-free synthesis of 1-substituted 1H-tetrazoles. rsc.org Similarly, catalysts based on functionalized mesoporous silica have been used to synthesize important heterocyclic compounds like 3,3-di(indolyl) indolin-2-ones. acs.org The use of titania- and zirconia-supported sulfonic acids has also been reported for producing various heterocycles under solvent-free conditions. mdpi.com

Reaction TypeCatalyst SystemSynthesized Product ClassReferences
Biginelli ReactionSilica-bonded N-propyl sulfamic acidDihydropyrimidin-2-ones mdpi.com
Ritter ReactionMagnetite-supported sulfonic acid (NanocatFe-OSO₃H)Amides researchgate.net
Hantzsch Four-Component ReactionSulfonic acid-functionalized ionic liquidsHexahydroquinolines scielo.br
[3+2] CycloadditionFe₃O₄@silica sulfonic acid1-Substituted 1H-tetrazoles rsc.org
Condensation/CyclizationSulfonic acid-functionalized mesoporous silica (MSN-SO₃H)3,3-di(indolyl) indolin-2-ones acs.org
Condensation ReactionSulfonic acid-functionalized TiO₂Biscoumarin derivatives mdpi.com

Coordination Chemistry and Metal Complex Formation

The structure of 3-methylpyridine-2-sulfonic acid, containing both a pyridine (B92270) ring and a sulfonic acid group, makes it and its derivatives excellent candidates for use as ligands in coordination chemistry. The pyridine nitrogen atom acts as a Lewis base, while the sulfonate group can provide oxygen donor atoms, allowing for versatile coordination with a wide range of metal ions. globethesis.comwikipedia.org

Ligand Design and Synthesis of Metal Complexes with 3-Methylpyridine-2-sulfonic Acid and its Derivatives

The design of ligands based on the pyridine sulfonic acid scaffold allows for the construction of diverse metal complexes with structures ranging from simple mononuclear units to complex multidimensional supramolecular networks. globethesis.com The coordination behavior is influenced by the specific metal ion, the presence of other functional groups on the pyridine ring, and the reaction conditions. globethesis.comnih.gov

Research on substituted pyridine sulfonic acids, such as 2-hydroxypyridine (B17775) sulfonic acid and 2-amidopyridine sulfonic acid, has demonstrated their ability to self-assemble with various metal ions, including alkali, alkaline earth, and silver ions. globethesis.com In these complexes, the sulfonic acid group typically exists in its deprotonated sulfonate form and coordinates to metal centers through one or more of its oxygen atoms. The pyridine nitrogen also participates in coordination, leading to chelation or bridging between metal centers. globethesis.commdpi.com

The coordination modes can be quite diverse. For instance, with silver ions, amidopyridine sulfonic acid ligands have been shown to form complexes where the silver ion adopts coordination numbers from two to five, resulting in geometries from linear to square pyramidal. globethesis.com The choice of substituents can also direct the final structure; 2-amidopyridine sulfonic acid has shown a tendency to form layered structures, while its 4-amido isomer tends to construct chain-like structures. globethesis.com These complexes are often stabilized by extensive hydrogen-bonding interactions, forming extended supramolecular networks. globethesis.com

Ligand DerivativeMetal Ion(s)Resulting Complex StructureKey FeaturesReferences
2-Hydroxypyridine sulfonic acidAlkali, Alkaline earth metalsMononuclear, dinuclear, 2D networksSulfonic groups are engaged in coordination spheres. globethesis.com
2-Amidopyridine sulfonic acidAg(I)Layered structuresAg(I) coordination numbers range from 2 to 5. globethesis.com
4-Amidopyridine sulfonic acidAg(I)Chain structuresLigand acts as a bridge between metal centers. globethesis.com
2-Amino-3-methylpyridineAg(I)Polymeric structureRing nitrogen coordinates to one metal center, while the amino group bridges to another. mdpi.com
Terpyridine (TPY) derivativesFe(II), Ru(II)Octahedral complexesTPY acts as a tridentate pincer ligand. nih.govnih.gov

Structural and Electronic Properties of Coordination Compounds

While comprehensive structural data for coordination compounds derived specifically from this compound are not extensively detailed in available literature, the coordination behavior can be inferred from analogous pyridine-based ligands, particularly its carboxylic acid counterpart, 3-methylpyridine-2-carboxylic acid (3-MepicH). This related compound has been successfully used as a ligand to synthesize a variety of metal complexes, demonstrating the viability of the 3-methylpyridine (B133936) scaffold in coordination chemistry.

Typically, 3-methylpyridine-2-sulfonic acid would be expected to act as a bidentate ligand, coordinating to a central metal ion through the pyridine ring's nitrogen atom and one of the oxygen atoms of the sulfonate group. This chelation would form a stable ring structure, a common feature in coordination chemistry that enhances complex stability. The presence of both a nitrogen donor from the aromatic ring and an anionic oxygen donor from the sulfonate group allows for versatile coordination with a wide range of transition metals.

Table 1: Examples of Metal Complexes Formed with the Analogous Ligand, 3-Methylpyridine-2-carboxylic acid (3-MepicH)

Metal IonComplex FormulaReference
Copper(II)[Cu(3-Mepic)₂(4-pic)]
Copper(II)[Cu(3-Mepic)₂]·2H₂O
Cobalt(III)[Co(3-Mepic)₃]
Nickel(II)[Ni(3-Mepic)₂(H₂O)₂]
Zinc(II)bis(3-methyl-picolinato-κ² N,O)(1,10-phenanthroline)zinc(II) tetrahydrate

Catalytic and Material Applications of Derived Metal Complexes

Metal complexes derived from pyridine-based ligands are renowned for their extensive applications in catalysis and materials science. nih.govresearchgate.net By forming stable complexes with various transition metals, ligands like 3-methylpyridine-2-sulfonic acid can generate catalytically active centers for a multitude of organic transformations. nih.gov Research on terpyridine-metal complexes, which feature a similar pyridine motif, has shown significant catalytic activity in challenging reactions such as C-C bond formation and the hydrofunctionalization of unsaturated bonds. nih.govnih.gov

The electronic properties of these complexes can be finely tuned by selecting the appropriate metal ion (e.g., nickel, copper, ruthenium, iron, cobalt), which allows for the stabilization of different oxidation states required for catalytic cycles. nih.govnih.gov For example, low-valence nickel complexes are effective in reactions involving the oxidative addition of carbon-halide bonds, while copper complexes can facilitate the activation of sp-hybridized carbons. nih.gov

Beyond catalysis, these metal complexes are pivotal in the development of advanced materials. rsc.org Their unique photophysical and redox characteristics make them valuable components for creating luminescent materials, sensors, and components for solar energy technologies. nih.govresearchgate.net The ability of pyridine ligands to form robust, well-defined structures with metal ions is also exploited in supramolecular chemistry to construct intricate molecular architectures like molecular triangles and rosettes. nih.gov The sulfonic acid group in 3-methylpyridine-2-sulfonic acid offers an additional functional handle, potentially improving the solubility of the complexes in polar solvents or providing a site for anchoring the complex to a solid support, creating heterogeneous catalysts with improved recyclability.

Role in Advanced Materials Science

The inherent functionalities of this compound—namely the aromatic pyridine ring and the acidic sulfonate group—make it a valuable component in the design of advanced materials. researchgate.net These groups can be leveraged to impart specific chemical and physical properties to larger material systems, such as polymers and ionic liquids.

Integration into Functionalized Polymeric Materials and Membranes

The sulfonic acid group (-SO₃H) is a powerful functional moiety for modifying the properties of polymeric materials. nih.gov One key application is the functionalization of polymer surfaces. Research has shown that covalently attaching sulfonic groups to polymer substrates can dramatically alter their surface characteristics. nih.gov For example, the sulfonation of polymers like high molecular weight polyethylene (B3416737) (HMWPE) and ethylene-vinyl alcohol co-polymer (EVOH) has been demonstrated to be an effective method for inducing the nucleation and growth of bonelike apatite, a critical process for creating bioactive materials for biomedical applications. nih.gov

Furthermore, monomers containing sulfonate groups can be polymerized to create "polymeric ionic liquids" (PILs). rsc.org These materials combine the properties of polymers with those of ionic liquids. By incorporating a sulfonate-containing monomer into a polymer backbone, it is possible to produce materials with significantly enhanced ionic conductivity. rsc.org This approach has been used to synthesize novel anionic PILs that show an increase in ionic conductivity of up to three orders of magnitude compared to their unmodified analogues, making them promising candidates for applications in solid-state electrolytes for batteries and other electrochemical devices. rsc.org

Table 2: Examples of Polymer Functionalization with Sulfonic Acid Groups

Polymer SubstrateFunctionalization MethodApplicationReference
HMWPE, EVOHSurface sulfonation with H₂SO₄ or ClSO₃HInducing apatite nucleation for biomaterials nih.gov
Poly(ethylene glycol) basedRadical polymerization of sulfonate-containing monomersCreation of polymeric ionic liquids (PILs) with high ionic conductivity rsc.org

Application in Ionic Liquid Design and Property Modulation

The sulfonic acid group is a key component in the design of task-specific ionic liquids, particularly Brønsted acidic ionic liquids. By incorporating a sulfonic acid moiety into the structure of an ionic liquid's cation or anion, it is possible to create a medium that is not only a stable liquid over a wide temperature range but also possesses strong catalytic acidity. nih.gov

These sulfonic acid-functionalized ionic liquids (SAILs) have emerged as highly effective and recyclable catalysts for a variety of chemical reactions. nih.gov They are particularly useful in processes that require an acid catalyst, such as the esterification of free fatty acids to produce biodiesel. nih.gov The use of SAILs can lead to high conversion rates, and their negligible vapor pressure and tunable solubility allow for easy separation from the reaction products, facilitating catalyst reuse. nih.gov For instance, a SAIL with a lipophilic alkyl chain demonstrated superior performance in the esterification of oleic acid due to its enhanced solubility in the reaction mixture. nih.gov Similarly, ionic liquids like 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate (B79036) have been designed as effective reagents for the nitration of aromatic compounds. researchgate.net

Utilization as a Building Block in Complex Organic Synthesis

The 3-methylpyridine scaffold is a pivotal structural unit found in numerous biologically active compounds and serves as a versatile building block in organic synthesis. nih.govmdpi.com The presence of multiple functional groups on this compound provides synthetic chemists with several reaction sites for constructing more complex molecules. researchgate.net

Future Research Directions and Emerging Paradigms in 3 Methylpyridine 2 Sulfonic Acid Hydrate Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyridine (B92270) sulfonic acids often involves harsh conditions, such as sulfonation with fuming sulfuric acid at high temperatures, sometimes requiring catalysts like mercuric sulfate (B86663). google.comsci-hub.se These methods present challenges related to energy consumption, corrosive environments, and the disposal of hazardous materials. google.com Future research is poised to address these drawbacks by focusing on greener and more efficient synthetic routes.

Key areas for development include:

Catalyst Innovation: The reliance on toxic heavy metal catalysts like mercury needs to be phased out. Research into alternative, heterogeneous catalysts could provide a more sustainable pathway. For instance, adapting methods used for other aryl sulfonic acids, such as transition-metal-free approaches that use eco-friendly sulfur dioxide surrogates like thiourea (B124793) dioxide under aerobic conditions, could be a promising direction. rsc.org

Process Intensification: Microwave-assisted synthesis represents a significant opportunity to improve the energy efficiency of sulfonation reactions. smolecule.com By dramatically reducing reaction times from hours to minutes, this technique can lower energy costs and potentially improve yields, aligning with the principles of green chemistry. smolecule.com

Alternative Starting Materials: Current industrial syntheses for related compounds sometimes utilize multi-step processes starting from precursors like 3-chloropyridine, which is first oxidized to an N-oxide before sulfonation and subsequent reduction. google.comgoogle.com Exploring direct, selective sulfonation methods for 3-methylpyridine (B133936) (3-picoline) under milder conditions would enhance atom economy and reduce process complexity. nih.gov

| Green SO₂ Surrogates | Use of reagents like thiourea dioxide, air as an oxidant. rsc.org | Avoids corrosive SO₃, milder conditions, improved safety. | Adapting methodology to heterocyclic systems. |

Exploration of Untapped Catalytic Potentials and Reaction Scope

The sulfonic acid group imparts strong acidic properties, making 3-Methylpyridine-2-sulfonic acid hydrate (B1144303) a candidate for use as an acid catalyst. smolecule.commdpi.com While sulfonic acids are known to catalyze a range of organic transformations, the specific potential of this compound remains largely unexplored. mdpi.com

Future research should investigate its efficacy in reactions such as:

Esterification and Transesterification: These are fundamental reactions in the production of biofuels and fine chemicals. Solid acid catalysts are highly sought after to replace corrosive mineral acids, and 3-Methylpyridine-2-sulfonic acid hydrate could serve as a recyclable, heterogeneous catalyst. mdpi.com

Multicomponent Reactions (MCRs): The synthesis of complex heterocyclic molecules often benefits from acid catalysis. Investigating the use of this compound in MCRs could lead to efficient, atom-economical routes for producing novel pharmacologically active agents. mdpi.com

Condensation Reactions: Aldol and Friedel-Crafts reactions are cornerstones of C-C bond formation. The catalytic activity of this compound in these transformations warrants investigation. smolecule.com

The presence of both a sulfonic acid group and a pyridine ring offers the potential for bifunctional catalysis, where the pyridine nitrogen could act as a basic site or a coordinating ligand in conjunction with the acidic proton.

Advanced Characterization Techniques for In-Situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and catalytic cycles. The application of advanced, in-situ characterization techniques can provide real-time insights into the formation and transformation of this compound and its role in catalytic processes.

Emerging research paradigms in this area include:

In-Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the vibrational modes of reactants, intermediates, and products as a reaction progresses. This would allow researchers to identify transient species and understand the kinetics of sulfonation or catalytic steps.

Synchrotron-Based Analysis: For solid-state reactions or when the compound is used as a heterogeneous catalyst, in-situ synchrotron powder X-ray diffraction can track changes in the crystalline structure in real-time. nih.gov This provides invaluable information on phase transformations, reaction intermediates, and catalyst stability under operational conditions. nih.gov

These advanced methods move beyond the traditional approach of analyzing only the starting materials and final products, offering a complete "movie" of the chemical transformation. nih.gov

Integration into Supramolecular Assemblies and Nanomaterials

The molecular structure of this compound, featuring a pyridine ring, a sulfonic acid group, and a methyl group, makes it an excellent building block for crystal engineering and materials science. lookchem.com

Future research could focus on:

Supramolecular Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the sulfonic acid group is a strong hydrogen bond donor. lookchem.commdpi.com This dual functionality allows for the creation of complex, self-assembled supramolecular structures like co-crystals and metal-organic frameworks (MOFs). lookchem.commdpi.com Exploring its interactions with other organic molecules or metal ions could lead to new materials with tailored properties for applications in gas storage or separation.

Functionalized Nanomaterials: Sulfonic acid groups can be grafted onto the surface of inorganic nanomaterials like silica (B1680970), titania, or zirconia to create highly active and stable solid acid catalysts. mdpi.com Immobilizing 3-Methylpyridine-2-sulfonic acid or a derivative onto magnetic nanoparticles could create easily separable and reusable catalysts for green chemistry applications. nanomaterchem.com The unique electronic properties of the pyridine ring could also be harnessed by integrating the molecule into 2D nanomaterials like graphene or MXenes for electronic or sensor applications. mdpi.com

Synergistic Approaches Combining Experimental and Computational Methodologies for Predictive Chemistry

The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating chemical discovery. rsc.orgresearchgate.net Applying this approach to this compound can guide research efforts and provide deeper mechanistic insights.

Promising synergistic avenues include:

Predictive Modeling of Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction pathways for different synthetic routes. researchgate.netnih.gov By calculating the energy barriers for various mechanisms, researchers can predict the most favorable reaction conditions, potentially reducing the amount of empirical experimentation needed to optimize a synthesis.

Catalyst Design and Mechanistic Elucidation: Computational modeling can simulate the interaction of substrates with the catalytic sites of this compound. This can help elucidate reaction mechanisms at the molecular level and predict which substrates are most likely to be reactive, thereby guiding the exploration of its catalytic scope. rsc.org

Understanding Supramolecular Interactions: Theoretical tools like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and molecular electrostatic potential (MEP) maps can be used to analyze and predict the non-covalent interactions that govern the formation of co-crystals and other supramolecular assemblies. nih.govnih.gov This allows for a rational design of new materials with desired structural motifs and properties. nih.gov

By combining computational predictions with targeted experimental validation, future research can more efficiently navigate the vast chemical space of possibilities, unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Methylpyridine-2-sulfonic acid hydrate with high purity?

  • Methodological Answer : The compound can be synthesized via sulfonation of 3-methylpyridine using concentrated sulfuric acid under controlled temperatures (80–100°C). Post-sulfonation, the product is neutralized with a base (e.g., NaOH) and recrystallized from aqueous ethanol to obtain the hydrate form. Purity (>98%) is confirmed via HPLC or titration .
  • Key Steps :

  • Sulfonation at elevated temperatures for 6–8 hours.
  • Neutralization and solvent evaporation under reduced pressure.
  • Recrystallization in ethanol/water (1:1 v/v) to isolate the hydrate.

Q. How can researchers characterize the hydrate formation and stoichiometry in this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify water content by mass loss between 30–150°C.
  • X-ray Diffraction (XRD) : Confirm crystal structure and hydrate stoichiometry (e.g., monohydrate vs. trihydrate).
  • NMR Spectroscopy : Compare anhydrous vs. hydrated forms to identify proton shifts due to water coordination .
    • Example Data :
TechniqueHydrate StoichiometryWater Content (%)
TGA1:1 (monohydrate)8.2
Karl Fischer1:18.5

Advanced Research Questions

Q. What experimental challenges arise in maintaining the stability of this compound during storage, and how can they be mitigated?

  • Methodological Answer : Hydrate stability depends on storage conditions. Key challenges include:

  • Deliquescence : Store in desiccators with silica gel or under inert gas (N₂/Ar) to prevent moisture absorption.
  • Thermal Decomposition : Avoid temperatures >40°C; use DSC to identify decomposition onset (~120°C) .
  • Compaction Effects : Avoid mechanical compression, as compacted hydrates dissociate faster (observed in methane hydrates) .

Q. How do variations in synthetic conditions (e.g., solvent polarity, temperature) influence sulfonation efficiency and hydrate formation?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) increase sulfonation efficiency by stabilizing intermediates. Aqueous ethanol optimizes hydrate crystallization .
  • Temperature : Higher temperatures (100°C) accelerate sulfonation but risk over-sulfonation. Lower temperatures (60°C) favor selectivity but require longer reaction times.
    • Data Contradiction : Conflicting reports on optimal ethanol/water ratios (1:1 vs. 3:1) suggest iterative optimization based on target purity .

Q. In computational modeling of this compound, what are the key considerations for predicting crystal structure and hydration behavior?

  • Methodological Answer :

  • Hydrogen Bonding Networks : Use DFT to model interactions between sulfonic acid groups and water molecules.
  • Lattice Parameters : Compare simulated XRD patterns with experimental data to validate unit cell dimensions.
  • Hydration Dynamics : MD simulations can predict hydrate stability under varying humidity/temperature .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., ¹H-NMR, ¹³C-NMR, FT-IR) to confirm functional groups.
  • Hydrate Decomposition : Ensure samples are analyzed immediately after preparation to avoid anhydrous form contamination.
  • Reference Standards : Compare with authenticated samples from institutions like NIST .

Application-Oriented Questions

Q. What role does the sulfonic acid group play in the catalytic activity of this compound?

  • Methodological Answer : The sulfonic acid group acts as a Brønsted acid catalyst. Applications include:

  • Esterification : Monitor reaction kinetics via GC-MS; compare turnover frequencies with other sulfonic acids.
  • Material Science : Use as a dopant in proton-exchange membranes; characterize conductivity via electrochemical impedance spectroscopy .

Q. What methodological approaches are recommended for studying hydrate decomposition kinetics under thermal stress?

  • Methodological Answer :

  • Isothermal TGA : Measure mass loss at fixed temperatures (e.g., 100°C, 120°C) to calculate activation energy via Arrhenius plots.
  • DSC : Identify endothermic peaks corresponding to hydrate dissociation.
  • Controlled Humidity Chambers : Simulate real-world storage conditions to assess long-term stability .

Data Analysis and Contradiction Management

Q. How can phase equilibria data for analogous hydrates inform research on this compound?

  • Methodological Answer : Studies on CO₂-N₂-hydrocarbon hydrates demonstrate that mixed hydrates form unique crystal structures. For this compound:

  • Pressure-Temperature Diagrams : Use autoclave systems to map hydrate stability regions.
  • Structure Comparison : Compare with methane hydrate dissociation rates to infer kinetic behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.